molecular formula C12H14F3N3O2 B1621484 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine CAS No. 315239-67-9

1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No.: B1621484
CAS No.: 315239-67-9
M. Wt: 289.25 g/mol
InChI Key: TYTJRQMHDOGOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a useful research compound. Its molecular formula is C12H14F3N3O2 and its molecular weight is 289.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Chemical Properties

  • Crystal Structure Analysis : Velmurugan et al. (1994) studied the crystal structure of a similar compound, focusing on its conformation and the angles formed by various groups within the molecule (Velmurugan, Govindasamy, Subramanian, Rajendran, & Kandaswamy, 1994).

  • Chemical Synthesis and Properties : In another study, the synthesis of derivatives of this compound and their properties were explored, providing insights into the reaction conditions and structural characteristics of these compounds (Qi, 2014).

Potential Applications in Medicine and Pharmacology

  • Antibacterial Activities : Qi (2014) also evaluated the antibacterial activities of certain derivatives, revealing their potential as antimicrobial agents (Qi, 2014).

  • Anticonvulsant and Antimicrobial Activities : Aytemir, Çalış, and Özalp (2004) synthesized derivatives for evaluating their anticonvulsant and antimicrobial activities. They found specific derivatives exhibiting significant effects in these areas (Aytemir, Çalış, & Özalp, 2004).

  • Antitumor Activity against Breast Cancer Cells : Yurttaş, Demirayak, Ilgın, and Atlı (2014) synthesized 1,2,4-triazine derivatives containing the piperazine moiety and evaluated their anticancer activities, identifying compounds with promising antiproliferative agents (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

  • Inhibitors of Soluble Epoxide Hydrolase : Thalji et al. (2013) discovered piperidine-carboxamide inhibitors of soluble epoxide hydrolase, a key enzyme, indicating potential therapeutic applications (Thalji et al., 2013).

Other Applications

  • **Insecticides Basedon Serotonergic Ligand**: Cai et al. (2010) explored the use of a similar compound as a lead for new insecticides, showing the potential for novel modes of action in pest control (Cai, Li, Fan, Huang, Shao, & Song, 2010).
  • Anti-inflammatory Activity : Ahmed, Molvi, and Khan (2017) synthesized novel derivatives and evaluated their anti-inflammatory activity, providing insights into potential therapeutic applications (Ahmed, Molvi, & Khan, 2017).

Properties

IUPAC Name

1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c1-16-4-6-17(7-5-16)10-3-2-9(12(13,14)15)8-11(10)18(19)20/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTJRQMHDOGOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386361
Record name 1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315239-67-9
Record name 1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Example 18 was prepared in accordance to a procedure described in Collins, et. al., Tetrahedron, 48, No. 37, pp 7887-7898, 1992. To a solution of 1-Fluoro-2-nitro-4-trifluoromethyl-benzene (1.0 g, 4.78 mmol) in dry THF (24 mL) was added 1-Methyl-piperazine (0.64 mL, 5.74 mmol). The solution turned bright yellow. NaHCO3 (1.1 g, 13 mmol) was added and the reaction was stirred at room temperature and monitored by LCMS: The reaction was filtered and concentrated before being taken up in CH2Cl2 and H2O. The organic layer was separated, dried with MgSO4, filtered, and concentrated to afford the title compound as an orange-brown oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.64 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.